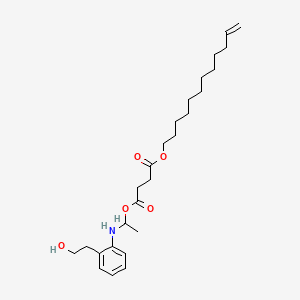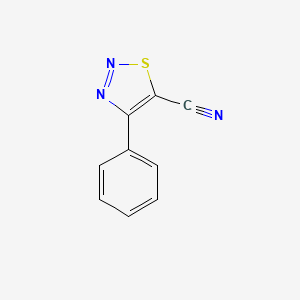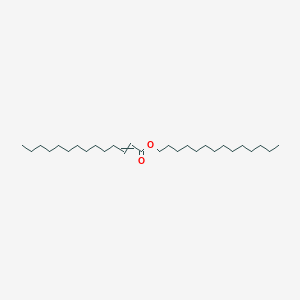
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is an organic compound belonging to the class of benzothiopyrans. These compounds are characterized by a benzene ring fused to a thiopyran ring, which is a sulfur-containing six-membered ring. The presence of a phenyl group and a dione functionality adds to the complexity and potential reactivity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of a phenyl-substituted cyclohexanone with a sulfur source, followed by oxidation to form the dione.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione can undergo various chemical reactions, including:
Oxidation: The dione functionality can be further oxidized to form more complex structures.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized compounds, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May have pharmacological properties that could be explored for therapeutic applications.
Industry: Could be used in the production of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering biochemical pathways, or affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiopyran: The parent compound without the phenyl group or dione functionality.
Phenyl-substituted cyclohexanones: Compounds with similar structural features but lacking the thiopyran ring.
Thiopyran diones: Compounds with the dione functionality but different substituents.
Uniqueness
4-Phenyl-3,4,5,6,7,8-hexahydro-2-benzothiopyran-2,2(1H)-dione is unique due to the combination of a phenyl group, a thiopyran ring, and a dione functionality
Properties
CAS No. |
69263-12-3 |
|---|---|
Molecular Formula |
C15H18O2S |
Molecular Weight |
262.4 g/mol |
IUPAC Name |
4-phenyl-3,4,5,6,7,8-hexahydro-1H-isothiochromene 2,2-dioxide |
InChI |
InChI=1S/C15H18O2S/c16-18(17)10-13-8-4-5-9-14(13)15(11-18)12-6-2-1-3-7-12/h1-3,6-7,15H,4-5,8-11H2 |
InChI Key |
PLISRTITNCBPHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)CS(=O)(=O)CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


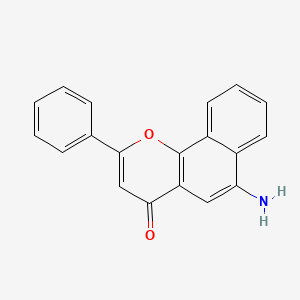
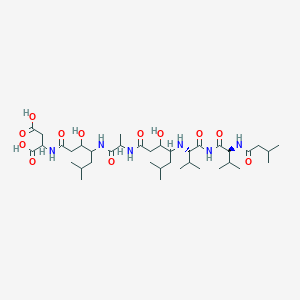

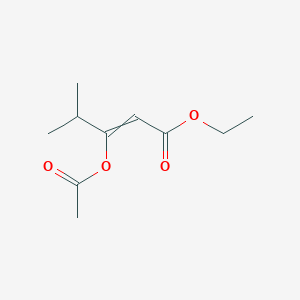
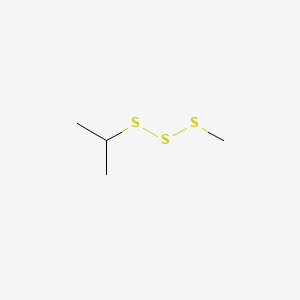
![3-[(Prop-1-en-1-yl)oxy]-1H-1lambda~6~,2-benzothiazole-1,1-dione](/img/structure/B14465122.png)
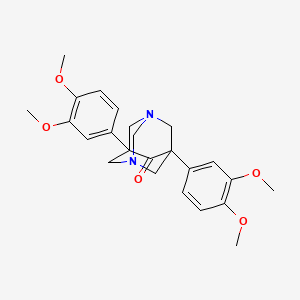


![2-amino-8-[amino(methyl)amino]-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14465128.png)

